molecular formula C11H13OP B1582528 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide CAS No. 7564-51-4

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide

Cat. No.: B1582528
CAS No.: 7564-51-4
M. Wt: 192.19 g/mol
InChI Key: DBZGWWBWDYGSRA-UHFFFAOYSA-N
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Description

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is a useful research compound. Its molecular formula is C11H13OP and its molecular weight is 192.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide plays a significant role in biochemical reactions, particularly as a catalyst for intramolecular aza-Wittig cyclization reactions and polymerization reactions . It interacts with various enzymes and proteins, facilitating these reactions. For instance, it is used in the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents . The nature of these interactions involves the compound acting as a catalyst, thereby accelerating the reaction rates without being consumed in the process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of phospha sugars and their derivatives can lead to changes in gene expression related to cancer cell proliferation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, facilitating the formation of new chemical bonds. This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular function. The exact mechanism of action involves the compound binding to specific sites on enzymes or other biomolecules, thereby altering their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its catalytic activity . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction rates. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the preparation of phospha sugars involves interactions with enzymes that catalyze the formation of these compounds . These interactions can lead to changes in the levels of metabolites and the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its catalytic activity and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can affect its catalytic activity and interactions with other biomolecules, thereby influencing cellular function and metabolism.

Properties

IUPAC Name

3-methyl-1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZGWWBWDYGSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCP(=O)(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884406
Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7564-51-4
Record name 3-Methyl-1-phenyl-3-phospholene 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7564-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phospholene, 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 2
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 3
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
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1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 5
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 6
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Customer
Q & A

Q1: What makes 3-Methyl-1-phenyl-3-phospholene 1-oxide a valuable compound in organic synthesis?

A1: 3-Methyl-1-phenyl-3-phospholene 1-oxide serves as a versatile starting material for synthesizing various six-membered phosphorus-containing heterocycles. These heterocycles, such as 3-phosphabicyclo[3.1.0]hexane 3-oxide, 1,2-dihydrophosphinine 1-oxide, and 1,2,3,6-tetrahydrophosphinine 1-oxide, are important building blocks in organic chemistry. [] The ability to prepare these compounds in optically active forms, as demonstrated in the research, further expands their potential applications in areas like asymmetric synthesis and drug discovery. []

Q2: The research mentions challenges in synthesizing optically active forms of the six-membered P-heterocycles. Can you elaborate on these challenges and how the researchers addressed them?

A2: While attempting to synthesize the desired optically active six-membered P-heterocycles, the researchers observed racemization during the dichlorocyclopropanation of (S)-3-Methyl-1-phenyl-3-phospholene 1-oxide. [] This means the reaction led to a loss of optical purity in the product. To overcome this, they successfully developed alternative strategies:

  • Resolution of Racemic Mixtures: They successfully resolved the racemic mixtures of the synthesized 3-phosphabicyclo[3.1.0]hexane 3-oxide and 1,2,3,6-tetrahydrophosphinine 1-oxide, separating them into their enantiomerically pure forms. []
  • Stereospecific Transformations: They discovered that the thermolytic ring opening of the (-)-enantiomer of the 3-phosphabicyclo[3.1.0]hexane 3-oxide and the selective reduction of the α,β-double bond in the (-)-enantiomer of the 1,2-dihydrophosphinine 1-oxide proceeded without racemization. [] This means they could maintain optical purity during these specific reactions.

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